7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group at the 7th position, a methyl group at the 2nd position, and a phenylsulfanyl group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with 2-methyl-3-(phenylsulfanyl)acetaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methylindole: Lacks the phenylsulfanyl group, which may result in different biological activities.
2-Methyl-3-(phenylsulfanyl)-1H-indole: Lacks the chloro group, which may affect its chemical reactivity and biological properties.
7-Chloro-3-(phenylsulfanyl)-1H-indole: Lacks the methyl group, which may influence its overall stability and activity.
Uniqueness
7-Chloro-2-methyl-3-(phenylsulfanyl)-1H-indole is unique due to the presence of all three functional groups (chloro, methyl, and phenylsulfanyl) on the indole ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
628736-28-7 |
---|---|
Molecular Formula |
C15H12ClNS |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
7-chloro-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12ClNS/c1-10-15(18-11-6-3-2-4-7-11)12-8-5-9-13(16)14(12)17-10/h2-9,17H,1H3 |
InChI Key |
APQNVMNKNVWMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.